molecular formula C10H12ClN B2730105 (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride CAS No. 2140267-09-8

(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride

Cat. No. B2730105
CAS RN: 2140267-09-8
M. Wt: 181.66
InChI Key: WGFSSSLTLSNEQC-HHDYSPPTSA-N
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Description

(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride, also known as tetrabenazine, is a medication used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain.

Mechanism of Action

Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain. This results in a reduction in hyperkinetic movements and an improvement in motor symptoms. The exact mechanism of action of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee is not fully understood, but it is believed to involve a complex interplay between various neurotransmitters in the brain.
Biochemical and physiological effects:
Tetrabenazine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, leading to a reduction in hyperkinetic movements. In addition, it has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its therapeutic effects in other neurological disorders.

Advantages and Limitations for Lab Experiments

Tetrabenazine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the role of dopamine in hyperkinetic movement disorders. However, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee also has several limitations. It is a highly specific inhibitor of vesicular monoamine transporter 2, which may limit its usefulness for studying other aspects of dopamine neurotransmission. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has a relatively short half-life and may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee. One area of interest is the development of more selective inhibitors of vesicular monoamine transporter 2, which may have fewer side effects and be more effective in treating hyperkinetic movement disorders. Another area of interest is the investigation of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee's potential in the treatment of other neurological disorders, such as Tourette syndrome and obsessive-compulsive disorder. Finally, there is a need for further research on the long-term effects of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee treatment in patients with hyperkinetic movement disorders.

Synthesis Methods

Tetrabenazine can be synthesized through a series of chemical reactions starting from 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-6-amine. The synthesis involves the protection of the amine group, followed by the reduction of the imine group with sodium borohydride. The resulting compound is then subjected to a series of reactions involving cyclization, deprotection, and quaternization to yield (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee hydrochloride.

Scientific Research Applications

Tetrabenazine has been extensively studied for its therapeutic potential in hyperkinetic movement disorders. It has been shown to improve motor symptoms in patients with Huntington's disease and tardive dyskinesia. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has also been investigated for its potential in the treatment of other neurological disorders such as Tourette syndrome and obsessive-compulsive disorder.

properties

IUPAC Name

(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSSSLTLSNEQC-HHDYSPPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

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